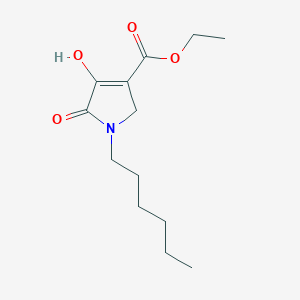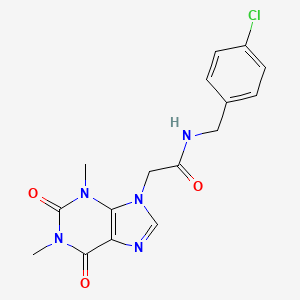![molecular formula C21H27NO4S B11066005 4-cyclohexyl-N-[2-(3-methoxyphenoxy)ethyl]benzenesulfonamide](/img/structure/B11066005.png)
4-cyclohexyl-N-[2-(3-methoxyphenoxy)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclohexyl-N-[2-(3-methoxyphenoxy)ethyl]benzenesulfonamide is an organic compound with the molecular formula C21H27NO4S It is a sulfonamide derivative, which means it contains a sulfonamide group (–SO2NH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-[2-(3-methoxyphenoxy)ethyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with 2-(3-methoxyphenoxy)ethylamine in the presence of a base such as triethylamine. This reaction forms the intermediate this compound.
Purification: The intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also include additional purification steps such as distillation or crystallization to meet the required standards.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-[2-(3-methoxyphenoxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-cyclohexyl-N-[2-(3-methoxyphenoxy)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-[2-(3-methoxyphenoxy)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-(4-methoxyphenoxy)butanamide
- 4-cyclohexyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
- N~2~-1,3-benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide
Uniqueness
4-cyclohexyl-N-[2-(3-methoxyphenoxy)ethyl]benzenesulfonamide is unique due to its specific structure, which combines a cyclohexyl group, a methoxyphenoxy group, and a sulfonamide group. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H27NO4S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-cyclohexyl-N-[2-(3-methoxyphenoxy)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H27NO4S/c1-25-19-8-5-9-20(16-19)26-15-14-22-27(23,24)21-12-10-18(11-13-21)17-6-3-2-4-7-17/h5,8-13,16-17,22H,2-4,6-7,14-15H2,1H3 |
InChI Key |
ZDAOMLLAHPISCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-benzylphenoxy)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide](/img/structure/B11065947.png)
![2-({2-[(3,5-dimethylbenzyl)oxy]ethyl}sulfanyl)-6-(diphenylmethyl)pyrimidin-4(3H)-one](/img/structure/B11065949.png)
![10-hydroxy-2-methyl-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclohexan]-7(5H)-one](/img/structure/B11065956.png)

![1-(3-chlorophenyl)-3-[(3-chlorophenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11065962.png)
![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)adamantane-1-carboxamide](/img/structure/B11065966.png)

![4-[3-(4-acetyl-2-methoxyphenoxy)-2-hydroxypropyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11065985.png)
![(5Z)-3-(4-fluorophenyl)-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11065989.png)
![(5E)-5-(3-bromobenzylidene)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B11065996.png)
![3-(2-methylphenyl)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11066000.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B11066017.png)
